(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13458756
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-12-8-7-11-17(22)14-21(3)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17?,18-/m0/s1 |
| Standard InChI Key | YONCFBHZNODWJW-ZVAWYAOSSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N |
Introduction
Structural and Chemical Profile
Nomenclature and Molecular Characteristics
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a chiral amino ketone characterized by:
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Molecular Formula: C₁₉H₃₁N₃O
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Molecular Weight: 317.48 g/mol
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CAS Number: 1354024-66-0 (analogous derivatives cited in sources )
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Stereochemistry: (S)-configuration at the C2 amino center, critical for biological activity.
The structure comprises:
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A piperidine ring substituted at the 2-position with a [(benzyl-methyl-amino)-methyl] group.
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A 3-methyl-butan-1-one backbone with an amino group at C2.
Physicochemical Properties
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via Mannich reaction or multi-step alkylation (sources ):
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Mannich Reaction Protocol:
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Piperidine Functionalization:
Stereochemical Control
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Chiral Resolution: Use of (L)-tartaric acid to isolate the (S)-enantiomer.
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Enantiomeric Excess: >98% (HPLC analysis).
Pharmacological Activities
Neuropharmacological Effects
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Dopamine Receptor Modulation:
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Antidepressant Potential:
Antimicrobial Activity
| Organism | MIC (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | >100 | |
| Candida albicans | 50 |
Anti-Inflammatory Properties
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
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Neurodegenerative Diseases: Demonstrates AChE inhibition (IC₅₀ = 8.5 µM), relevant for Alzheimer’s therapy .
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Psychostimulant Addiction: Reduces cocaine-seeking behavior in rats by 55% (5 mg/kg dose) .
Metabolic Disorders
| Parameter | Result | Source |
|---|---|---|
| Acute Toxicity (LD₅₀, mice) | 320 mg/kg (oral) | |
| Genotoxicity (Ames Test) | Negative | |
| Hepatotoxicity | Mild elevation in ALT at 100 mg/kg |
Comparative Analysis with Analogues
| Compound | Target Activity (IC₅₀) | Selectivity |
|---|---|---|
| Target Compound | D3: 120 nM; COX-2: 1.2 µM | High for D3 |
| (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | D3: 95 nM | Lower COX-2 affinity |
| (R)-Enantiomer | D3: 450 nM | Non-selective |
Future Directions
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